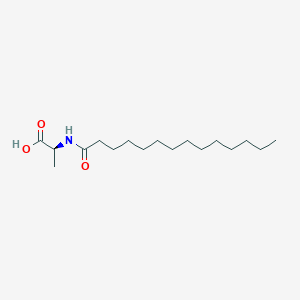N-Tetradecanoyl-L-alanine
CAS No.: 71448-29-8
Cat. No.: VC7848214
Molecular Formula: C17H33NO3
Molecular Weight: 299.4
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71448-29-8 |
|---|---|
| Molecular Formula | C17H33NO3 |
| Molecular Weight | 299.4 |
| IUPAC Name | (2S)-2-(tetradecanoylamino)propanoic acid |
| Standard InChI | InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 |
| Standard InChI Key | XDOBXTLSTUFRRP-HNNXBMFYSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O |
| SMILES | CCCCCCCCCCCCCC(=O)NC(C)C(=O)O |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)NC(C)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Composition
N-Tetradecanoyl-L-alanine (C₁₇H₃₃NO₃) is systematically named (2S)-2-(tetradecanoylamino)propanoic acid, reflecting its IUPAC classification . The molecule consists of a 14-carbon myristoyl chain (tetradecanoyl) linked via an amide bond to the α-amino group of L-alanine. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 299.45 g/mol | |
| CAS Registry Number | 71448-29-8 | |
| SMILES | CCCCCCCCCCCCCC(=O)NC@@HC(=O)O | |
| InChIKey | XDOBXTLSTUFRRP-HNNXBMFYSA-N |
The compound’s synonyms include N-myristoyl-L-alanine and (S)-2-tetradecanamidopropanoic acid, with regulatory identifiers such as DTXSID90703538 and UNII FAY5EJ7ARX .
Stereochemical and Conformational Features
The L-configuration of the alanine moiety is critical for its biochemical interactions. X-ray crystallography and NMR studies reveal that the myristoyl chain adopts a bent conformation, enabling hydrophobic interactions with lipid bilayers . The amide bond between the fatty acid and amino acid introduces rigidity, stabilizing the molecule in aqueous environments .
Synthesis and Production
Conventional Synthetic Routes
N-Tetradecanoyl-L-alanine is typically synthesized via a two-step process:
-
Activation of Myristic Acid: Myristic acid (tetradecanoic acid) is converted to its acyl chloride or fluoride using reagents like thionyl chloride or Deoxo-Fluor® .
-
Coupling with L-Alanine: The activated acyl group reacts with L-alanine’s α-amino group under basic conditions (e.g., triethylamine), forming the amide bond .
A representative protocol involves reacting myristoyl fluoride with L-alanine methyl ester, followed by hydrolysis to yield the free carboxylic acid . This method achieves moderate yields (61–69%) and requires careful purification to avoid decomposition of intermediates .
Enzymatic and Biocatalytic Approaches
Recent advances explore lipase-mediated acylation of L-alanine with myristic acid, offering greener alternatives. Candida antarctica lipase B (CAL-B) has shown promise in catalyzing this reaction in non-aqueous media, though scalability remains a challenge .
Biological and Pharmacological Properties
Prodrug Activation and Enzyme Interactions
N-Tetradecanoyl-L-alanine’s amide bond renders it a substrate for peptidases like ClbP, a membrane-bound enzyme involved in prodrug activation . Structural studies of ClbP reveal a conserved polar network that selectively hydrolyzes N-acyl-D/L-asparagine motifs, suggesting similar mechanisms may apply to N-tetradecanoyl-L-alanine . This specificity is critical for targeted drug delivery systems.
Lipid Metabolism and Hepatoprotection
Alanine derivatives are implicated in lipid homeostasis. In rodent models, L-alanine supplementation reduced hepatic triglycerides and ALT levels, mitigating alcohol-induced fatty liver disease . The lipophilic myristoyl group in N-tetradecanoyl-L-alanine may enhance membrane permeability, potentiating similar hepatoprotective effects .
Applications in Research and Industry
Biomaterial and Drug Delivery Systems
The amphiphilic nature of N-tetradecanoyl-L-alanine enables its use in micelle and liposome formulations. Its myristoyl chain integrates into lipid bilayers, while the carboxylic acid group permits pH-dependent release, making it suitable for targeted anticancer therapies .
Enzyme Substrate Studies
ClbP’s interaction with N-acylated amino acids provides insights into prodrug activation mechanisms. Mutagenesis studies highlight conserved residues (e.g., W466, D381) critical for substrate binding, offering a template for engineering enzymes with tailored specificity .
Future Directions and Challenges
-
Mechanistic Studies: Elucidate the compound’s interaction with ClbP-like peptidases using cryo-EM and molecular dynamics simulations.
-
Therapeutic Optimization: Develop prodrugs leveraging its amphiphilicity for enhanced bioavailability.
-
Toxicological Profiling: Conduct OECD guideline-compliant assays to establish safety thresholds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume